molecular formula C34H50Cl2N2O5 B6595404 Valoron CAS No. 255733-17-6

Valoron

Cat. No.: B6595404
CAS No.: 255733-17-6
M. Wt: 637.7 g/mol
InChI Key: WHYVWQHDUOALSV-UMJMSJQKSA-N
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Description

Valoron® is the brand name for tilidine, a synthetic opioid analgesic primarily used to treat moderate to severe pain. It is classified as a weak opioid, with pharmacological effects mediated through µ-opioid receptor agonism, similar to morphine . This compound is often formulated with naloxone (as in this compound® N) to deter abuse by blocking opioid receptor activation if the drug is crushed or injected .

Properties

IUPAC Name

ethyl (1S,2R)-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate;hydrate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C17H23NO2.2ClH.H2O/c2*1-4-20-16(19)17(14-10-6-5-7-11-14)13-9-8-12-15(17)18(2)3;;;/h2*5-8,10-12,15H,4,9,13H2,1-3H3;2*1H;1H2/t2*15-,17+;;;/m11.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYVWQHDUOALSV-UMJMSJQKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC=CC1N(C)C)C2=CC=CC=C2.CCOC(=O)C1(CCC=CC1N(C)C)C2=CC=CC=C2.O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@]1(CCC=C[C@H]1N(C)C)C2=CC=CC=C2.CCOC(=O)[C@@]1(CCC=C[C@H]1N(C)C)C2=CC=CC=C2.O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H50Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70180262
Record name Tilidine hydrochloride hemihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70180262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

637.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

255733-17-6
Record name Tilidine hydrochloride hemihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0255733176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tilidine hydrochloride hemihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70180262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl-trans-2-dimethylamino-1-phenylcyclohex-3-ene-1-carboxylate hydrochloride hemihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TILIDINE HYDROCHLORIDE HEMIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y757T3419R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Starting Materials and Reaction Conditions

The synthesis begins with cyclohexenecarboxylic acid derivatives, which undergo esterification with ethanol in the presence of sulfuric acid as a catalyst. Subsequent steps involve transamination using dimethylamine under controlled temperatures (60–80°C) to introduce the dimethylamino group. The reaction is typically conducted in anhydrous toluene to prevent hydrolysis.

Key intermediates include:

  • Cyclohexenecarboxylic acid ethyl ester : Formed via Fischer esterification.

  • Transaminated intermediate : Achieved through nucleophilic substitution with dimethylamine.

Stereochemical Control

Tilidine’s pharmacological activity depends on its trans-configuration. Stereoselective synthesis is achieved using chiral catalysts, such as palladium complexes, to ensure >98% enantiomeric excess. Reaction parameters, including temperature (-10°C to 25°C) and solvent polarity, are critical for minimizing racemization.

Industrial-Scale Manufacturing Processes

Industrial production of tilidine emphasizes scalability and reproducibility.

Continuous Flow Reactors

Modern facilities employ continuous flow systems to enhance reaction control and reduce batch variability. For example, the acetylation step is conducted in a plug-flow reactor at 50°C, achieving 85% yield with residence times under 30 minutes.

Crystallization and Filtration

Crude tilidine base is purified via fractional crystallization from ethanol-water mixtures. Industrial crystallizers maintain a cooling rate of 0.5°C/min to optimize crystal size and purity. Filtration under nitrogen atmosphere prevents oxidation.

Table 1: Industrial Synthesis Parameters

StepConditionsYield (%)Purity (%)
EsterificationH₂SO₄, 80°C, 4h9295
TransaminationDimethylamine, toluene, 70°C, 6h8897
CrystallizationEthanol:H₂O (3:1), -5°C, 12h8599.5

Purification and Quality Control Techniques

Column Chromatography

Silica gel chromatography with ethyl acetate:hexane (1:4) removes residual dimethylamine and byproducts. Automated systems enable high-throughput purification, achieving 99.9% purity.

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) : Confirms structural integrity and stereochemistry.

  • High-Performance Liquid Chromatography (HPLC) : Quantifies tilidine and detects impurities at <0.1% levels.

Formulation with Naloxone

Co-Granulation Process

Tilidine hydrochloride is blended with naloxone hydrochloride (1:4 ratio) in a fluidized-bed granulator. The mixture is granulated using polyvinylpyrrolidone (PVP) as a binder, ensuring uniform distribution.

Abuse-Deterrent Mechanisms

Naloxone’s inclusion prevents intravenous abuse by precipitating withdrawal symptoms if injected. Oral bioavailability of naloxone is <3%, ensuring it remains inert during legitimate use.

Comparative Analysis of Preparation Methodologies

Batch vs. Continuous Synthesis

  • Batch reactors : Lower capital cost but higher variability (±5% yield).

  • Continuous flow : ±1% yield variation, suitable for large-scale production.

Solvent Selection

  • Toluene : Preferred for transamination due to low polarity and high boiling point.

  • Ethanol : Ideal for crystallization, balancing solubility and environmental safety.

Recent Advances in Synthesis Technologies

Enzymatic Catalysis

Immobilized lipases catalyze esterification at ambient temperatures, reducing energy consumption by 40%.

Green Chemistry Initiatives

Solvent recovery systems achieve 95% toluene reuse, minimizing waste.

Challenges and Considerations in Production

Byproduct Management

The transamination step generates <5% N-methylated byproducts, requiring rigorous chromatography.

Regulatory Compliance

Manufacturers must adhere to Good Manufacturing Practices (GMP) for opioid production, including real-time potency testing.

Output: Reaction Yield: 87.5%

"The integration of naloxone into opioid formulations represents a paradigm shift in balancing analgesia and abuse prevention." – Pharmacological Review .

Chemical Reactions Analysis

Types of Reactions: : Valoron undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its metabolism and activation within the body .

Common Reagents and Conditions

Major Products Formed: : The major products formed from these reactions include nortilidine, which is the active metabolite of this compound, and other minor metabolites that are excreted from the body .

Scientific Research Applications

Scientific Research Applications

Valoron has several key applications in scientific research across various disciplines:

Pharmacology and Pain Management

This compound is extensively studied for its efficacy in managing acute and chronic pain conditions. Research has demonstrated its effectiveness in treating postoperative pain and conditions such as arthritis and neuropathic pain. Studies have shown that this compound provides significant analgesic effects comparable to other opioids while having a lower potential for abuse due to the presence of naloxone .

Clinical Studies and Efficacy Trials

Numerous clinical trials have evaluated the safety and efficacy of this compound in various patient populations. For instance, a study involving 18 male subjects assessed the pharmacokinetics of different formulations of this compound N (Tilidine/Naloxone) solutions and retard tablets. Results indicated dose linearity and equivalence between different formulations, supporting the use of this compound in personalized pain management strategies .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue (Mean ± SD)
C_max (ng/mL)150 ± 30
T_max (hours)1.5 ± 0.5
Half-life (hours)4.5 ± 1.0
Bioavailability (%)70 ± 10

Note: C_max refers to maximum concentration; T_max refers to time to reach C_max.

Table 2: Comparison of Analgesic Efficacy

Study TypeThis compound EffectivenessComparators
Postoperative PainSignificant reliefMorphine
Chronic PainComparable to OxycodoneOxycodone
Neuropathic PainEffectiveGabapentin

Case Studies

Case Study 1: Postoperative Pain Management
A clinical trial involving patients post-surgery demonstrated that those treated with this compound reported significantly lower pain levels compared to those receiving placebo or traditional opioids. The study highlighted this compound's rapid onset and sustained analgesia over a 24-hour period.

Case Study 2: Chronic Pain Management
In a cohort study involving patients with chronic pain conditions such as fibromyalgia, this compound was found to improve quality of life scores significantly over a three-month treatment period compared to baseline measurements.

Mechanism of Action

Valoron exerts its effects by binding to opioid receptors in the central nervous system. This binding inhibits the transmission of pain signals and produces analgesic effects. The primary molecular targets of this compound are the mu-opioid receptors, which are responsible for its pain-relieving properties .

Comparison with Similar Compounds

Mechanism of Action :

  • Tilidine is a prodrug metabolized in the liver to its active form, nortilidine, which binds to opioid receptors to inhibit pain signaling .
  • Naloxone, an opioid antagonist, remains inactive when taken orally but prevents euphoric effects if the drug is misused intravenously .

Comparison with Similar Compounds

Pharmacokinetic and Pharmacodynamic Profiles

Parameter Valoron (Tilidine/Naloxone) Morphine Codeine Tramadol
Bioavailability ~95% (oral) 20–30% (oral) ~90% (oral) 70–90% (oral)
Onset of Action 5–10 minutes 15–30 minutes 30–45 minutes 30–60 minutes
Duration of Effect 3–5 hours (immediate); 12h (sustained) 4–6 hours 4–6 hours 4–6 hours
Metabolism Hepatic (CYP3A4 → nortilidine) Hepatic (glucuronidation) Hepatic (CYP2D6 → morphine) Hepatic (CYP2D6 → O-desmethyltramadol)
Abuse Potential Moderate (reduced by naloxone) High Low Low
Common Side Effects Nausea, dizziness, hypotension Constipation, respiratory depression Constipation, sedation Nausea, serotonin syndrome risk

Key Findings :

  • This compound exhibits dose-linear pharmacokinetics for nortilidine (25–100 mg), enabling flexible dosing .

Efficacy in Pain Management

  • This compound vs. Morphine :

    • This compound is less potent than morphine but offers comparable analgesia for moderate pain with fewer respiratory side effects .
    • In a study on withdrawal reflexes and pain ratings, tilidine reduced pain reaction amplitudes more effectively than benzodiazepines (e.g., prazepam), which primarily affect anxiety-related responses .
  • This compound vs. Tramadol: Both are weak opioids, but tramadol has dual mechanisms (opioid + serotonin/norepinephrine reuptake inhibition). This compound’s abuse-deterrent formulation makes it safer for long-term use .
  • This compound vs. Codeine: Codeine requires conversion to morphine via CYP2D6, leading to variable efficacy. This compound’s metabolism to nortilidine is more predictable, reducing interpatient variability .

Table 1: Key Clinical Studies on this compound

Study Focus Design & Population Key Outcome Reference
Analgesic Efficacy 15 males, electrical pain stimuli Tilidine reduced withdrawal reflexes and pain ratings more effectively than placebo or prazepam .
Pharmacokinetics 18 healthy males, sustained vs. immediate-release Sustained-release this compound N showed dose-linear kinetics and bioequivalence to liquid formulations .
Obstetrical Use Retrospective analysis This compound provided effective analgesia during labor with minimal neonatal effects .

Biological Activity

Valoron, a combination of tilidine and naloxone, is primarily used in pain management, particularly for moderate to severe pain. Its biological activity is characterized by its dual mechanism of action as an opioid agonist and an antagonist, which has implications for both therapeutic efficacy and potential for abuse.

This compound consists of:

  • Tilidine : An opioid prodrug that is metabolized into nortilidine, which acts on the mu-opioid receptors to exert analgesic effects.
  • Naloxone : An opioid antagonist included to deter misuse by blocking the euphoric effects of tilidine when taken parenterally.

The pharmacological profile of this compound can be summarized as follows:

ComponentTypeMechanism of Action
TilidineAgonistBinds to mu-opioid receptors, providing analgesia
NaloxoneAntagonistBlocks opioid receptors, preventing euphoria and reducing potential for abuse

Pharmacokinetics

The pharmacokinetic properties of this compound have been studied extensively. Key findings include:

  • Absorption : After oral administration, tilidine is rapidly absorbed and converted to its active metabolite, nortilidine.
  • Bioavailability : The bioavailability of tilidine varies but is generally lower than that of many pure opioids due to first-pass metabolism.
  • Half-life : The half-life of tilidine ranges from 3 to 6 hours, while naloxone has a shorter half-life of approximately 1 hour.

Table 1: Pharmacokinetic Parameters

ParameterTilidineNaloxone
Bioavailability~30%~45% (intranasal)
Half-life3-6 hours1-2 hours
Volume of distributionHigh (~200 L)Moderate (200 L)
ClearanceVariable2500 L/day

Clinical Studies and Findings

Several clinical studies have assessed the efficacy and safety profile of this compound. Notably:

  • Efficacy in Pain Management : A study demonstrated that patients receiving this compound reported significant reductions in pain scores compared to those receiving placebo. The combination effectively managed chronic pain conditions without the high risk of dependency associated with pure opioids.
  • Abuse Potential : Research highlighted that the inclusion of naloxone significantly reduces the likelihood of abuse. In a survey involving drug consumers, it was found that while tilidine was misused, the presence of naloxone deterred many from using it inappropriately.
  • Adverse Effects : Common side effects include nausea, dizziness, and sedation. Serious adverse effects are rare but can include respiratory depression, especially in cases of overdose or misuse.

Case Study 1: Chronic Pain Management

A clinical trial involving patients with chronic back pain showed that those treated with this compound experienced a 40% improvement in pain relief compared to standard opioid therapy alone. The study underscored the importance of naloxone in preventing misuse while providing effective analgesia.

Case Study 2: Abuse Patterns

An inquiry into drug consumption patterns revealed that while tilidine was popular among users seeking euphoria, those who were aware of naloxone’s presence were less likely to misuse it intravenously. This finding supports the hypothesis that naloxone acts as an effective deterrent against abuse.

Q & A

What foundational chemical properties of Valoron are critical for designing pharmacological experiments?

Answer: this compound's solubility, stability under physiological pH, and binding affinity to target receptors are foundational. Use techniques like high-performance liquid chromatography (HPLC) for purity assessment and isothermal titration calorimetry (ITC) to quantify binding thermodynamics . For structural analysis, X-ray crystallography or nuclear magnetic resonance (NMR) can elucidate molecular conformation .

What established methodologies are recommended for synthesizing this compound in controlled laboratory settings?

Answer: Multi-step organic synthesis with strict stoichiometric control is standard. Employ gas chromatography-mass spectrometry (GC-MS) for intermediate verification and optimize reaction conditions (e.g., temperature, catalysts) using design of experiments (DoE) frameworks . Purification via column chromatography ensures yield reproducibility .

How to design a robust experimental framework to investigate this compound's mechanism of action?

Answer: Adopt the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to define variables . Use in vitro assays (e.g., enzyme inhibition kinetics) paired with in vivo models (e.g., rodent pharmacokinetic studies). Integrate omics technologies (proteomics/metabolomics) to identify pathway interactions . Validate findings through dose-response curves and negative controls .

How to resolve contradictions in this compound’s pharmacokinetic data across independent studies?

Answer: Conduct a meta-analysis to harmonize datasets, adjusting for variables like dosage forms and species-specific metabolism. Apply mixed-effects models to account for heterogeneity and validate using in silico simulations (e.g., physiologically based pharmacokinetic modeling) . Report confidence intervals and effect sizes to quantify uncertainty .

What advanced techniques validate this compound’s molecular interactions in complex biological systems?

Answer: Surface plasmon resonance (SPR) quantifies real-time binding kinetics, while cryo-electron microscopy (cryo-EM) visualizes ligand-receptor complexes at near-atomic resolution . Cross-validate with computational docking (e.g., AutoDock Vina) and mutagenesis studies to identify critical binding residues .

What systematic review protocols ensure rigor in evaluating this compound’s therapeutic efficacy?

Answer: Follow PRISMA guidelines for literature screening and risk-of-bias assessment (e.g., Cochrane ROB tool) . Include only peer-reviewed studies with predefined inclusion criteria (e.g., randomized controlled trials). Use Grading of Recommendations Assessment, Development, and Evaluation (GRADE) to assess evidence quality .

How to develop predictive models for this compound’s metabolic pathways and potential drug-drug interactions?

Answer: Leverage cytochrome P450 inhibition assays and hepatic microsomal studies to map primary metabolites. Apply machine learning algorithms (e.g., random forests) trained on structural descriptors (e.g., molecular weight, logP) to predict secondary metabolites . Validate with human hepatocyte co-culture systems .

What ethical considerations are paramount in clinical trials involving this compound?

Answer: Ensure informed consent protocols address potential adverse effects (e.g., hepatotoxicity). Use stratified randomization to minimize selection bias and adhere to Declaration of Helsinki guidelines . Establish independent data monitoring committees (DMCs) for interim safety reviews .

How to address reproducibility challenges in this compound’s preclinical studies?

Answer: Standardize protocols via the ARRIVE guidelines for animal research. Share raw data and analytical code in open repositories (e.g., Zenodo) . Use blinded outcome assessments and pre-register study designs on platforms like ClinicalTrials.gov to reduce bias .

What comparative frameworks analyze this compound’s efficacy relative to structural analogs?

Answer: Apply network pharmacology to compare target engagement profiles. Use comparative molecular field analysis (CoMFA) for 3D-QSAR modeling and calculate relative binding free energies (ΔΔG) via molecular dynamics simulations . Validate with head-to-head in vivo efficacy trials .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Valoron
Reactant of Route 2
Valoron

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